Enantiomer-Dependent Renin Inhibition: (3S,4S) vs (3R,4R) Binding Affinity
The (3S,4S) enantiomer is explicitly identified as the more potent renin inhibitor relative to its (3R,4R) counterpart, with X-ray crystallography confirming the binding mode in the rh-renin active site [1]. The corresponding (3R,4R)-configured pyrrolidine was reported as either inactive or significantly less active as a renin inhibitor [1]. This stereochemical dependence on potency is directly relevant to procurement of the chiral building block, as the (3S,4S)-Boc intermediate preserves the stereochemistry required for active pharmaceutical ingredient (API) synthesis.
| Evidence Dimension | Enantiomer-dependent renin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | The (3S,4S)-configured analog (3S,4S)-6a is reported as the more potent renin inhibitor enantiomer [1] |
| Comparator Or Baseline | (3R,4R)-configured analog (3R,4R)-6a, reported as the less active enantiomer [1] |
| Quantified Difference | Qualitative superiority of the (3S,4S) enantiomer is established, though exact IC50 values for the Boc-protected intermediate are not available in the public domain [1] |
| Conditions | Recombinant human (rh) renin inhibition assay; binding mode confirmed by X-ray crystallography (PDB entries 4GJ5, 4GJ6) [1] |
Why This Matters
The stereochemical identity directly determines the biological activity of the downstream API; procurement of the incorrect enantiomer would yield an inactive or weakly active renin inhibitor.
- [1] Lorthiois, E.; Breitenstein, W.; Cumin, F.; Ehrhardt, C.; Francotte, E.; Jacoby, E.; Ostermann, N.; Sellner, H.; Kosaka, T.; Webb, R. L.; Rigel, D. F.; Hassiepen, U.; Richert, P.; Wagner, T.; Maibaum, J. The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. J. Med. Chem. 2013, 56, 2207–2217. DOI: 10.1021/jm3017078. PDB entries 4GJ5 and 4GJ6. View Source
